Ethanone, 1-(1,8-dihydroxy-2-naphthalenyl)-
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Overview
Description
1-(1,8-Dihydroxynaphthalen-2-yl)ethanone, also known as 2-acetyl-1,8-dihydroxynaphthalene, is an organic compound with the molecular formula C₁₂H₁₀O₃. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and an acetyl group attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,8-Dihydroxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 1,8-naphthalenediol using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1-(1,8-dihydroxynaphthalen-2-yl)ethanone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(1,8-Dihydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(1,8-dihydroxynaphthalen-2-yl)ethanol.
Substitution: Formation of 1-(1,8-dialkoxynaphthalen-2-yl)ethanone.
Scientific Research Applications
1-(1,8-Dihydroxynaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,8-dihydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
1,8-Naphthalenediol: Shares the naphthalene core with two hydroxyl groups but lacks the acetyl group.
2-Acetyl-1-naphthol: Similar structure with a single hydroxyl group and an acetyl group.
1-Acetyl-2-naphthol: Another isomer with the acetyl group at a different position.
Uniqueness: 1-(1,8-Dihydroxynaphthalen-2-yl)ethanone is unique due to the presence of both hydroxyl and acetyl groups, which confer distinct chemical reactivity and potential biological activity. Its dual functionality allows for diverse applications in synthesis and research .
Properties
CAS No. |
833-27-2 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(1,8-dihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)9-6-5-8-3-2-4-10(14)11(8)12(9)15/h2-6,14-15H,1H3 |
InChI Key |
HPKOLISTBSBMCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC=C2O)C=C1)O |
Origin of Product |
United States |
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